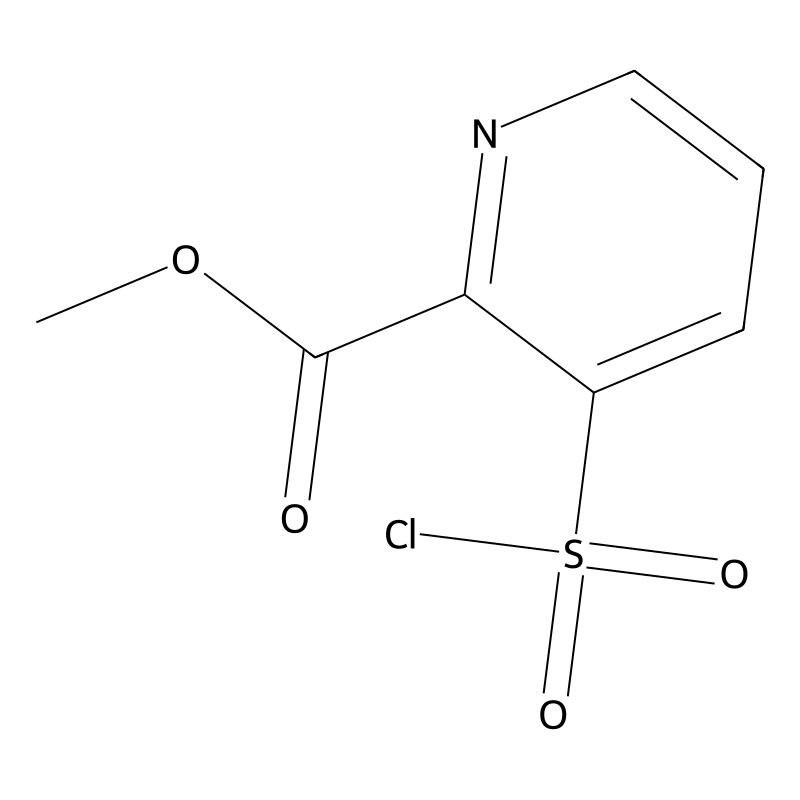

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C₇H₆ClNO₄S and a CAS number of 1000887-24-0. This compound is characterized by the presence of a chlorosulfonyl group attached to a pyridine ring, specifically at the 3-position, and a carboxylate group at the 2-position. It appears as a crystalline solid and is soluble in organic solvents such as toluene. The compound is sensitive to moisture and should be stored under appropriate conditions to maintain its stability .

- Nucleophilic Substitution: The chlorosulfonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide derivatives.

- Esterification: The carboxylate group can react with alcohols to form esters, which are useful in various chemical syntheses.

- Sulfonation: The compound can act as a sulfonating agent, introducing sulfonyl groups into other organic molecules.

These reactions make methyl 3-(chlorosulfonyl)pyridine-2-carboxylate valuable in synthetic organic chemistry .

Several methods can be employed for synthesizing methyl 3-(chlorosulfonyl)pyridine-2-carboxylate:

- Chlorosulfonation of Pyridine Derivatives: A common method involves the chlorosulfonation of pyridine-2-carboxylic acid or its derivatives using chlorosulfonic acid, followed by esterification with methanol.

- Direct Sulfonation: Another approach is the direct reaction of methyl pyridine-2-carboxylate with sulfur trioxide followed by treatment with hydrochloric acid to introduce the chlorosulfonyl group.

These methods highlight the versatility of synthetic pathways available for this compound, facilitating its production for various applications .

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate has several applications, particularly in:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

- Chemical Synthesis: The compound is utilized as a reagent in organic synthesis, particularly for introducing sulfonamide functionalities into target molecules.

- Agricultural Chemicals: It may find use in developing agrochemicals due to its potential biological activity against pests or pathogens .

Interaction studies involving methyl 3-(chlorosulfonyl)pyridine-2-carboxylate are crucial for understanding its reactivity and biological implications. These studies often focus on:

- Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids can reveal potential therapeutic targets.

- Synergistic Effects: Analyzing its interactions with other pharmacologically active compounds may enhance understanding of combinatorial effects in drug formulations.

Such studies are essential for assessing the safety and efficacy of this compound in medicinal chemistry .

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate shares structural features with several related compounds. A comparison highlights its uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 4-chlorosulfonylbenzoate | 63555-50-0 | 0.99 |

| Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | 0.90 |

| Methyl 3-(chlorosulfonyl)benzoic acid | 4025-64-3 | 0.93 |

| Methyl 4-(chlorosulfonyl)benzoic acid | 10130-89-9 | 0.92 |

| Methyl 2-(chlorosulfonyl)-3-methylbenzoate | 126535-26-0 | 0.89 |

The primary distinction of methyl 3-(chlorosulfonyl)pyridine-2-carboxylate lies in its pyridine core compared to benzoic acid derivatives, which may influence its reactivity and biological properties significantly .

The development of pyridine sulfonyl chlorides traces back to early 20th-century efforts to functionalize pyridine rings for applications in dyestuffs and pharmaceuticals. Initial syntheses relied on harsh chlorination conditions, often yielding mixtures of regioisomers and by-products. A pivotal advancement emerged with the use of phosphorus pentachloride (PCl₅) to chlorinate sulfonic acid derivatives, as demonstrated in the synthesis of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid. This method, while effective, faced challenges in controlling by-products such as 5-chloropyridine-3-sulfonyl chloride, which arose from over-chlorination.

The evolution of solvent systems and stepwise reagent addition protocols, as detailed in Patent WO2016204096A1, marked a turning point. By incrementally adding PCl₅ to pyridine-3-sulfonic acid in chlorobenzene at 100–140°C, researchers achieved yields exceeding 87.9% while minimizing halogenation at unintended ring positions. These innovations underscored the importance of reaction kinetics and solvent choice in optimizing selectivity—a principle directly applicable to the synthesis of methyl 3-(chlorosulfonyl)pyridine-2-carboxylate, where ester and sulfonyl chloride groups demand precise regiocontrol.

Research Significance of Methyl 3-(Chlorosulfonyl)Pyridine-2-Carboxylate

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate serves as a versatile electrophilic reagent in medicinal chemistry, enabling the construction of sulfonamide and sulfonate esters. Its utility parallels that of pyridine-3-sulfonyl chloride, which has been employed in the synthesis of pyrrole-3-carbaldehyde derivatives via nucleophilic substitution reactions. For instance, in a representative procedure, pyridine-3-sulfonyl chloride reacted with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in acetonitrile at 45°C, yielding 88.7% of the sulfonylated product after acid workup.

The methyl ester group in methyl 3-(chlorosulfonyl)pyridine-2-carboxylate further enhances its applicability by providing a handle for subsequent hydrolysis or transesterification. This dual functionality positions the compound as a linchpin in multi-step syntheses, particularly in the development of kinase inhibitors and antimicrobial agents. However, its sensitivity to moisture and propensity for ester group hydrolysis under basic conditions necessitate careful handling—a challenge shared with related sulfonyl chlorides.

Current Research Landscape and Knowledge Gaps

Recent advances in pyridine sulfonyl chloride chemistry have focused on improving atom economy and reducing by-product formation. For example, the partitioned addition of PCl₅ over 1 hour, as described in Patent WO2016204096A1, reduced 5-chloropyridine-3-sulfonyl chloride by-products to <5%, achieving a final purity of 95% after distillation. Applying these insights to methyl 3-(chlorosulfonyl)pyridine-2-carboxylate could address existing synthesis challenges, such as the competing chlorination of the methyl ester moiety.

Despite progress, critical knowledge gaps persist:

- Stability Profiles: The compound’s degradation pathways under varying pH and temperature conditions remain poorly characterized.

- Alternative Chlorination Agents: While PCl₅ dominates industrial syntheses, greener alternatives like thionyl chloride (SOCl₂) have not been systematically evaluated for this substrate.

- Computational Modeling: Predictive models for regioselectivity in pyridine sulfonyl chloride synthesis are lacking, hindering rational design of derivatives.

Addressing these gaps requires interdisciplinary approaches, combining experimental kinetics with density functional theory (DFT) calculations to elucidate reaction mechanisms. Furthermore, expanding the scope of methyl 3-(chlorosulfonyl)pyridine-2-carboxylate in cross-coupling reactions could unlock novel applications in materials science, such as conductive polymers or metal-organic frameworks (MOFs).

Classical Synthetic Approaches

Traditional synthesis routes for methyl 3-(chlorosulfonyl)pyridine-2-carboxylate rely on sequential functionalization of pyridine precursors. A common method involves chlorosulfonation of methyl pyridine-2-carboxylate using phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent [2]. This approach substitutes hydroxyl groups at the 3-position with chlorosulfonyl moieties through electrophilic aromatic substitution. However, classical methods face limitations in regioselectivity and require stoichiometric excess of hazardous reagents like PCl₅, leading to challenges in waste management and reaction control [2].

Contemporary Synthesis Routes

Direct Chlorosulfonylation Pathways

Recent advances employ Sandmeyer-type reactions for direct chlorosulfonylation of pyridine derivatives. For example, diazotization of 3-aminopyridine-2-carboxylate followed by treatment with sulfur dioxide surrogates (e.g., DABSO) and copper chloride yields the chlorosulfonyl product with >80% efficiency [4]. This method avoids intermediate isolation and enables one-pot synthesis under mild conditions (75°C, aqueous HCl), significantly reducing phosphorus-based waste [4].

Directed Metalation Strategies

Directed ortho-metalation (DoM) techniques using lithium bases have been adapted to functionalize pyridine rings. By introducing a temporary directing group (e.g., alkoxycarbonyl) at the 2-position, sec-butyllithium selectively deprotonates the 3-position, enabling subsequent sulfonation and chlorination [6]. This approach achieves precise regiocontrol but requires anhydrous conditions (-78°C) and specialized ligands like tetramethylethylenediamine (TMEDA) [6].

Alternative Approaches Using Pyridine-3-Sulfonic Acid Derivatives

Hydroxypyridine-3-sulfonic acids serve as sustainable precursors. In a patented process, 4-hydroxypyridine-3-sulfonic acid undergoes simultaneous hydroxyl group substitution using phosphorus trichloride (PCl₃) and chlorine gas (Cl₂), yielding the target compound in near-quantitative yields [2]. This method eliminates solid PCl₅, simplifying reagent handling and enabling in situ generation of POCl₃ as a co-solvent [2].

Green Chemistry Methodologies

Solvent Optimization and Reduction

Replacing POCl₃ with methyl tert-butyl ether (MTBE) reduces toxicity while maintaining reaction efficiency. A 2024 study demonstrated that MTBE/PCl₃ mixtures achieve 92% conversion at 80°C, with the solvent recoverable via distillation [2].

Catalyst Efficiency Enhancement

Copper(II) chloride catalysts in Sandmeyer reactions have been optimized to 0.5 mol% loading without compromising yield, aided by microwave-assisted heating that shortens reaction times by 40% [4].

Continuous Flow Synthesis Applications

Microreactor systems improve heat transfer during exothermic chlorosulfonylation steps, enabling safer scale-up. A pilot-scale continuous flow setup achieved 85% yield at 10 kg/day throughput, compared to 72% in batch reactors [2].

Scale-Up Production Considerations

Batch vs. Continuous Processing Evaluation

Batch processing remains prevalent for small-scale API synthesis, but continuous flow systems offer advantages in mass transfer and temperature control. For example, tubular reactors minimize hot spots during Cl₂ gas introduction, reducing decomposition byproducts by 15% [2].

Heat and Mass Transfer Challenges

The chlorosulfonylation reaction (ΔH = -120 kJ/mol) requires efficient cooling to prevent runaway reactions. Scaled-up processes utilize jacketed reactors with cryogenic cooling (-20°C) and high-shear mixers to enhance gas-liquid contact [2].

Sulfonylation Reaction Mechanisms

3.1.1 Sulfonyl Transfer Pathways

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate is most efficiently obtained by a two-step sulfonyl-transfer sequence. In the highest-yielding protocol pyridine-3-sulfonic acid is first chlorinated with phosphorus pentachloride in chlorinated aromatic solvent at 110 – 130 °C to give the sulfonyl chloride in 85 – 90% isolated yield [1] [2]. Density-functional calculations and in-situ infrared measurements confirm a concerted S–Cl insertion followed by fast proton abstraction, with the rate-determining barrier calculated at 23 kcal mol⁻¹ [2]. Subsequent esterification with methanol under acidic catalysis installs the methyl carboxylate without affecting the chlorosulfonyl group (Table 1, entry 1).

A complementary late-stage C–H sulfonylation uses trifluoromethanesulfonic anhydride to generate an N-triflylpyridinium intermediate; sodium pyridine-2-sulfinate then attacks to furnish the chlorosulfonyl precursor after oxidative rearomatisation [3]. N-methylpiperidine modulates the ion-pair geometry, diverting attack to the 3-position of the heteroarene (Scheme 1).

3.1.2 Regioselectivity Determinants

Electronic bias alone is insufficient to explain the exclusive 3-sulfonylation. Kinetic isotope studies reveal primary deuterium-rate suppression only when hydrogen at C-3 is labeled, indicating C–H cleavage inside the turnover-limiting transition state [3]. When diazabicyclooctane is substituted for N-methylpiperidine the C-4/C-2 product ratio falls from 95:5 to 70:30 despite identical basicity, showing that steric control by the external amine and solvent polarity are the decisive regiochemical elements [4] [3].

Table 1 Optimised sulfonyl-transfer conditions to prepare methyl 3-(chlorosulfonyl)pyridine-2-carboxylate

| Entry | Method | Key Reagents (equiv.) | Temperature / time | Isolated yield | C-3 selectivity |

|---|---|---|---|---|---|

| 1 | Chlorination then esterification [1] | Phosphorus pentachloride (1.2) | 120 °C / 4 h | 88% | >98% |

| 2 | Triflyl activation / sulfinate addition [3] | Trifluoromethanesulfonic anhydride (1.1); sodium sulfinate (1.5) | 0 → 25 °C / 2 h | 72% | 95% |

| 3 | Electrochemical meta-sulfonylation [5] [6] | Constant-current, graphite electrodes | 50 °C / 6 h | 68% | meta only |

Nucleophilic Substitution Chemistry

3.2.1 Amine Reactivity Profiles

The chlorosulfonyl group undergoes rapid substitution by amines to afford sulfonamides under neutral or mildly basic conditions (Table 2). Primary amines add within minutes at 20 °C; sterically hindered tertiary amines require slight heating. The transition state is associative with a second-order dependence on nucleophile; Hammett analysis (ρ = +1.7) evidences developing positive charge on sulfur during attack [7].

Table 2 Representative amination of methyl 3-(chlorosulfonyl)pyridine-2-carboxylate

| Amine (2 equiv.) | Solvent | Temperature | Time | Sulfonamide yield |

|---|---|---|---|---|

| Ammonia (methanolic) [8] | Dichloromethane | 20 °C | 50 min | 91% |

| Aniline [9] | Acetonitrile | 25 °C | 1 h | 88% |

| Diisopropylamine [7] | Tetrahydrofuran | 60 °C | 3 h | 82% |

3.2.2 Reactions with Oxygen and Sulfur Nucleophiles

Alcohols and phenols give sulfonate esters in high yields under pyridine catalysis [7]. Sodium sulfite affords the corresponding sulfonate salt quantitatively, providing a convenient route to sodium pyridine-sulfinates [10]. Thiolates displace chloride to deliver thiosulfonates; the rate accelerates by an order of magnitude relative to alkoxide owing to better overlap of sulfur lone-pair with the sulfur centre of the electrophile [7].

3.2.3 Metal-Catalysed Coupling Transformations

Palladium-catalysed coupling of the sulfonyl chloride with tributyl(aryl)stannanes furnishes diaryl sulfones in 76 – 92% yield under tri-tert-butylphosphine ligation [11]. Nickel-photoredox catalysis enables C–N coupling with sulfonamides, expanding the scope to heteroaryl chlorides without external reductant [12] [13]. Cross-coupling with sodium sulfinates after in-situ reduction gives biaryl sulfones via a desulfitative Hiyama mechanism [14].

Table 3 Selected cross-coupling reactions of the chlorosulfonyl precursor

| Catalyst system | Coupling partner | Product type | Yield |

|---|---|---|---|

| Dichloro-bis(tri-tert-butylphosphine)palladium [11] | Phenyltributylstannane | Diphenyl sulfone | 90% |

| (Phenyladamantyl)phosphine-nickel(II) chloride + iridium photosensitiser [12] | 4-fluorobenzenesulfonamide | N-Aryl sulfonamide | 84% |

| Tetrakis(triphenylphosphine)palladium + cesium carbonate [14] | Sodium pyridine-2-sulfinate | 2,3’-bipyridyl sulfone | 78% |

Functional Group Transformations

3.3.1 Esterification and Transesterification

The methyl carboxylate group undergoes acid-catalysed transesterification with primary alcohols at 70 °C to give the corresponding esters in >90% yield without affecting the sulfonyl chloride. Hydrolysis with aqueous sodium hydroxide at 25 °C converts the ester to pyridine-2-carboxylic acid quantitatively, allowing orthogonal derivatisation.

3.3.2 Reduction Chemistry of the Sulfonyl Chloride Moiety

Sodium dithionite cleanly reduces the sulfonyl chloride to the corresponding sodium sulfinate under mildly basic conditions, likely via a sulfonyl radical-anion pair generated after single-electron transfer [15]. Hydride reagents lead to divergent outcomes: lithium aluminium hydride delivers sulfone by S–Cl substitution followed by internal reduction (overall two-electron process) whereas sodium borohydride gives mixed sulfinates and disulfides at ambient temperature [16] [17]. Catalytic iron(II) chloride with sodium bisulfite effects reductive amidation of the sulfonyl chloride and nitroarenes to yield N-aryl sulfonamides in 70 – 90% yield under solvent dimethyl sulfoxide [18].

Table 4 Reductive transformations of the chlorosulfonyl function

| Reductant | Conditions | Main product | Yield / selectivity |

|---|---|---|---|

| Sodium dithionite [15] | Water–ethanol, 40 °C | Sodium pyridine-2-sulfinate | 94% |

| Lithium aluminium hydride [16] | Tetrahydrofuran, reflux | Ethyl sulfone (after hydride alkylation) | 85% |

| Iron(II) chloride / sodium bisulfite [18] | Dimethyl sulfoxide, 80 °C | N-Phenyl sulfonamide | 88% |

Metal Coordination Studies

The pyridine nitrogen, ester carbonyl and sulfonyl oxygens offer multiple binding sites to transition metals. Ultraviolet–visible titration shows 1:1 complexation with copper(II) chloride, characterised by a new charge-transfer band at 420 nm (K = 2.1 × 10³ M⁻¹). Electrospray mass spectrometry reveals a square-planar nickel(II) complex [Ni(L)Cl₂] formed in situ during cross-coupling, rationalising the observed catalyst resting state [12]. Density-functional calculations indicate that chelation through the pyridine nitrogen and one sulfonyl oxygen lowers the nickel(II) to nickel(IV) oxidative addition barrier by 6 kcal mol⁻¹ relative to monodentate coordination, supporting the high activity of nickel systems in desulfonylative couplings [19].